molecular formula C9H17NO3 B15244466 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid

2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B15244466
M. Wt: 187.24 g/mol
InChI Key: WYSWUBIEXJLYKE-XEDAXZNXSA-N
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Description

2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid is a chiral amino acid derivative. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom. The compound’s structure includes an amino group and a carboxylic acid group, making it an amino acid derivative. The stereochemistry of the compound is defined by the (2R,6S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable precursor with ammonia or an amine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products:

    Oxidation: Products may include nitro derivatives and other oxidized forms.

    Reduction: Products may include alcohols and aldehydes.

    Substitution: Products depend on the nucleophile used and may include halogenated, thiolated, or aminated derivatives.

Scientific Research Applications

2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

    2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid: This compound differs in the stereochemistry at the 6th position.

    2-Amino-2-((2S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid: This compound has a different stereochemistry at both chiral centers.

Uniqueness: The specific (2R,6S) configuration of 2-Amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid imparts unique properties, such as its specific interactions with chiral receptors and enzymes

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-amino-2-[(2R,6S)-2,6-dimethyloxan-4-yl]acetic acid

InChI

InChI=1S/C9H17NO3/c1-5-3-7(4-6(2)13-5)8(10)9(11)12/h5-8H,3-4,10H2,1-2H3,(H,11,12)/t5-,6+,7?,8?

InChI Key

WYSWUBIEXJLYKE-XEDAXZNXSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)C(C(=O)O)N

Canonical SMILES

CC1CC(CC(O1)C)C(C(=O)O)N

Origin of Product

United States

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